![molecular formula C20H17N3O3S2 B2954364 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-84-8](/img/structure/B2954364.png)
4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine compounds have been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation . The structure-activity relationships (SAR) study showed that certain functionalities and structural units are important for PI3Kα inhibitory activity .Scientific Research Applications
Organic Intermediate
This compound is an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Density Functional Theory (DFT) Study
The compound has been studied using density functional theory (DFT). The study involved the comparison of the actual value with the value calculated by DFT, showing that the crystal structures obtained by the two methods are consistent . DFT is also used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .
Phosphoinositide 3-Kinase Inhibitor
The compound has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor . The inhibitory activity of the compound on PI3Kα, PI3Kγ, or PI3Kδ is in the nanomolar range . However, its inhibitory activity on PI3Kβ is approximately 10-fold reduced .
Structure-Activity Relationships (SAR) Study
A structure-activity relationships (SAR) study has shown that the sulfonamide functionality is important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for PI3Kα inhibitory potency .
Docking Analysis
A docking analysis revealed that the N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Drug Delivery
Boronic ester bonds, which are present in the compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality plays a crucial role in this inhibitory activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, this compound can potentially disrupt these cellular processes, which are often dysregulated in diseases like cancer .
Result of Action
The result of this compound’s action is the potent inhibition of PI3K. This inhibition can lead to disrupted cell signaling, potentially leading to decreased cell growth and proliferation . This makes the compound a potential candidate for therapeutic applications, particularly in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Future Directions
Thiazolo[5,4-b]pyridine compounds have shown promise in the field of medicinal chemistry due to their potent inhibitory activity against PI3K . Future research may focus on further exploring the structure-activity relationships of these compounds and developing them into effective therapeutic agents.
properties
IUPAC Name |
4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRNXVYFFTONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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